

# Application Notes for In Vivo Formulation of **PS-1145 Dihydrochloride**

Author: BenchChem Technical Support Team. Date: December 2025



Product: **PS-1145 Dihydrochloride** Catalog Number: N/A Target: IkB kinase (IKK)[1][2]

### **Description**

PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of genes involved in inflammation, cell survival, and immune responses.[1] Due to its role in modulating the NF-κB pathway, PS-1145 is a valuable tool for studying and potentially treating diseases characterized by aberrant NF-κB activation, such as various cancers and inflammatory disorders.[1][3][4]

### **Physicochemical Properties**



| Property          | Value                                                                           | Reference          |
|-------------------|---------------------------------------------------------------------------------|--------------------|
| Molecular Formula | C18H12CIN5O                                                                     | MedKoo Biosciences |
| Molecular Weight  | 349.78 g/mol                                                                    | MedKoo Biosciences |
| Appearance        | Yellow solid powder                                                             | [1]                |
| Solubility        | Soluble in DMSO, not in water                                                   | [1]                |
| Storage           | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] | [1]                |

#### In Vivo Formulation Overview

**PS-1145 dihydrochloride** exhibits poor solubility in aqueous solutions, a common challenge for in vivo studies. To overcome this, a co-solvent and surfactant-based formulation is recommended to achieve a homogenous suspension suitable for administration. A widely used and effective vehicle for poorly soluble compounds like PS-1145 involves a mixture of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween 80). PEG300 acts as a biocompatible solvent, while Tween 80 serves as a surfactant to improve drug wettability and prevent precipitation.[5][6] This formulation strategy aims to enhance the bioavailability of the compound for oral or intraperitoneal administration.

### **Quantitative Data Summary**

In Vitro Activity:

| Parameter                         | Value | Cell Lines | Reference |
|-----------------------------------|-------|------------|-----------|
| IC <sub>50</sub> (IKK inhibition) | 88 nM | N/A        | [2]       |
| NF-kB Inhibition<br>(K562)        | 92%   | K562       | [1]       |

| NF-kB Inhibition (KCL) | 87% | KCL |[1] |

In Vivo Formulation Example:



| Component             | Percentage | Volume (for 1<br>mL) | Purpose                   | Reference |
|-----------------------|------------|----------------------|---------------------------|-----------|
| DMSO                  | 10%        | 100 μL               | Initial<br>Solubilization | [2]       |
| PEG300                | 40%        | 400 μL               | Co-solvent                | [2]       |
| Tween 80              | 5%         | 50 μL                | Surfactant/Emuls ifier    | [2]       |
| Saline (0.9%<br>NaCl) | 45%        | 450 μL               | Vehicle                   | [2]       |

| Final Concentration | 2.08 mg/mL | 1 mL | Suspended Solution |[2] |

## **Experimental Protocols**

## Protocol 1: Preparation of PS-1145 Dihydrochloride Stock Solution

Objective: To prepare a concentrated stock solution of PS-1145 in DMSO for subsequent dilution into the final in vivo formulation.

#### Materials:

- PS-1145 dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- · Calibrated micropipettes

#### Procedure:

• Aseptically weigh the desired amount of **PS-1145 dihydrochloride** powder.



- Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 20.8 mg/mL. For example, to prepare 100 μL of stock solution, add 2.08 mg of PS-1145 to 100 μL of DMSO.
- Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Store the stock solution at -20°C for long-term use. For short-term storage, 0 4°C is acceptable.[1]

## Protocol 2: Preparation of PS-1145 In Vivo Formulation (1 mL)

Objective: To prepare a 2.08 mg/mL suspended solution of PS-1145 suitable for oral or intraperitoneal administration in animal models.[2]

#### Materials:

- PS-1145 stock solution (20.8 mg/mL in DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tube (e.g., 15 mL)
- Vortex mixer
- Calibrated micropipettes

#### Procedure:

- In a sterile conical tube, add 400 μL of PEG300.
- Add 100 μL of the 20.8 mg/mL PS-1145 DMSO stock solution to the PEG300.



- Vortex the mixture thoroughly until a clear, homogenous solution is formed.
- Add 50 μL of Tween 80 to the mixture.
- Vortex again to ensure complete mixing.
- Add 450 μL of sterile saline to bring the total volume to 1 mL.
- Vortex the final mixture vigorously to form a uniform suspension. The resulting formulation will be a suspended solution with a final PS-1145 concentration of 2.08 mg/mL.
- This formulation should be prepared fresh before each use. If not used immediately, store at 4°C and vortex thoroughly before administration.

#### **Protocol 3: In Vivo Administration**

Objective: To administer the prepared PS-1145 formulation to animal models.

#### Materials:

- Prepared PS-1145 in vivo formulation (2.08 mg/mL)
- Appropriate animal model (e.g., mice, rats)
- Syringes and needles suitable for the chosen route of administration (e.g., gavage needle for oral, 27G needle for intraperitoneal)
- Animal scale

#### Procedure:

- Before administration, bring the formulation to room temperature and vortex thoroughly to ensure a uniform suspension.
- Weigh each animal to determine the correct volume of the formulation to be administered based on the desired dosage (mg/kg). For example, a dose of 10 mg/kg in a 20g mouse would require approximately 96 µL of the 2.08 mg/mL formulation.



- Administer the formulation via the desired route (e.g., oral gavage or intraperitoneal injection).
- Monitor the animals for any adverse reactions post-administration.
- A vehicle control group receiving the same formulation without PS-1145 (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) should be included in the study design.

## Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for PS-1145 in vivo formulation and administration.



# PS-1145 Mechanism of Action in the NF-κB Signaling Pathway





Click to download full resolution via product page

Caption: PS-1145 inhibits the canonical NF-kB signaling pathway.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The IKK Complex, a Central Regulator of NF-kB Activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. How NF-kappaB is activated: the role of the IkappaB kinase (IKK) complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IκB kinase complex: master regulator of NF-κB signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes for In Vivo Formulation of PS-1145 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149754#ps-1145-dihydrochloride-in-vivo-formulation-with-peg300-and-tween80]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com